Dibenzo[b,e][1,4]dioxin-1-carbonitrile
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Overview
Description
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with a carbonitrile group attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-1-carbonitrile involves several steps, typically starting with the formation of the dibenzodioxin core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e][1,4]dioxin-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzodioxin core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitriles, and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Dibenzo[b,e][1,4]dioxin-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which Dibenzo[b,e][1,4]dioxin-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar core structure but lacking the carbonitrile group.
Polychlorinated dibenzodioxins: Known for their toxicity and environmental persistence, these compounds share the dibenzodioxin core but have chlorine atoms attached.
Uniqueness
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other members of the dibenzodioxin family.
Properties
Molecular Formula |
C13H7NO2 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
dibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C13H7NO2/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-7H |
InChI Key |
SIFGLLCKPFRDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C#N |
Origin of Product |
United States |
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